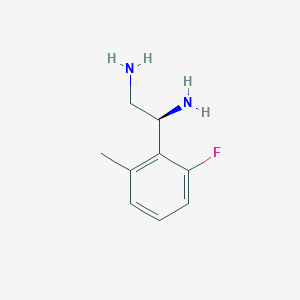

(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine

Descripción

(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a fluorine atom and a methyl group attached to a benzene ring, along with an ethane-1,2-diamine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Propiedades

Fórmula molecular |

C9H13FN2 |

|---|---|

Peso molecular |

168.21 g/mol |

Nombre IUPAC |

(1S)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |

Clave InChI |

VOCDIOKQOPDLLB-MRVPVSSYSA-N |

SMILES isomérico |

CC1=C(C(=CC=C1)F)[C@@H](CN)N |

SMILES canónico |

CC1=C(C(=CC=C1)F)C(CN)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluoro-6-methylbenzene.

Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution with an appropriate ethane-1,2-diamine derivative under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow processes and automated systems might be employed to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of (1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine: can be compared with other aromatic amines such as:

Uniqueness

The presence of both a fluorine atom and a methyl group on the benzene ring makes (1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine unique. These substituents can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Actividad Biológica

(1S)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine , with the CAS number 1270206-97-7, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 168.22 g/mol

- Structure : The compound features a fluorinated aromatic ring and a diamine functional group, which are crucial for its biological interactions.

The biological activity of (1S)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances the compound's binding affinity to enzymes and receptors, potentially leading to modulation of key biochemical pathways. The diamine group can form hydrogen bonds with target molecules, stabilizing these interactions and influencing biological outcomes.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).

- Assay Method : MTT assay was used to assess cell viability.

Results indicated that (1S)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine exhibited significant antiproliferative activity against these cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study investigated the effects of (1S)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine on HCT-116 cells. The compound was found to induce apoptosis through the activation of caspase pathways. The IC value was determined to be approximately 15 µM, indicating potent cytotoxicity.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HCT-116 | 15 | Apoptosis via caspases |

| PC-3 | 20 | Cell cycle arrest |

| HeLa | 25 | Apoptosis induction |

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as a potential enzyme inhibitor. It was evaluated against a panel of enzymes involved in cancer metabolism. Preliminary results showed that (1S)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Synthesis Methods

The synthesis of (1S)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine typically involves:

- Starting Materials : 2-Fluoro-6-methylphenyl derivatives.

- Reagents : Ethylenediamine under acidic conditions.

- Purification : The product is purified using recrystallization or column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.